2-(4-Methoxyphenyl)pentan-3-one
Overview
Description
“2-(4-Methoxyphenyl)pentan-3-one” is a chemical compound . It is also known as "3-Penten-2-one, 4-methyl-" . It is a white to pale yellow crystal .
Synthesis Analysis
The synthesis of similar compounds often involves the Claisen-Schmidt condensation reaction . This reaction involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)pentan-3-one” can be analyzed using various spectroscopic methods . For example, the structure of a similar compound, “3-(4-methoxyphenyl)pentane-2,4-dione”, was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxyphenyl)pentan-3-one” can be complex. For instance, a chalcone similar to “2-(4-Methoxyphenyl)pentan-3-one” has been synthesized by the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)pentan-3-one” can be determined using various methods . For example, the properties of a similar compound, “3-Pentanone”, have been studied using thermochemistry data .Scientific Research Applications
Synthesis Processes
- Synthesis of Pentan-3-one : Utilizing rhodium complexes and triethylphosphine, carbon monoxide and ethene react in methanol to produce pentan-3-one with high selectivities, demonstrating a method of creating 2-(4-Methoxyphenyl)pentan-3-one derivatives (Robertson et al., 2000).
- Synthesis of Derivatives : The synthesis of various derivatives, such as 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is achieved through a series of chemical reactions starting from 3-pentanone, highlighting the compound's versatility in chemical synthesis (Fang, 2011).
Structural and Thermal Properties
- Hydrogen Bond Strength and Vibrational Assignment : Detailed Density Functional Theory (DFT) calculations and spectroscopy data show significant insights into the molecular structure and hydrogen bond strength in derivatives of 2-(4-Methoxyphenyl)pentan-3-one (Zahedi-Tabrizi et al., 2015).
- Thermal Decomposition Kinetics : Studying the thermal decomposition of compounds like 1,5-bis(4-hydroxy-3-methoxyphenyl)pentan-1,4-dien-3-one provides insights into the stability and kinetic parameters under different conditions, crucial for practical applications (Manikandan et al., 2016).
Biological Activity
- Synthesis and Biological Activity : Research on compounds like 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a derivative of 2-(4-Methoxyphenyl)pentan-3-one, provides insights into its structure and potential biological activities, such as fungicidal properties (Wu, 2013).
Photochromic and Fluorophore Applications
- Photochromic Units and Fluorophores : The synthesis of compounds like 1,3-bicyclo[1.1.1]pentanediyl, which incorporates 2-(4-Methoxyphenyl)pentan-3-one derivatives, has applications in creating photochromic units and fluorophores, indicating potential in optical materials (de Meijere et al., 2007).
Differentiation-Inducing Factors in Cellular Models
- Effects on Human Leukemia Cells : Research on differentiation-inducing factors related to 2-(4-Methoxyphenyl)pentan-3-one analogues, like DIF-3, indicates their potency as anti-leukemic agents, suggesting applications in cancer research (Kubohara, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)pentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLQGRAGKDDPQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515481 | |
Record name | 2-(4-Methoxyphenyl)pentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pentan-3-one | |
CAS RN |
84736-54-9 | |
Record name | 2-(4-Methoxyphenyl)pentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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